([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine

Physicochemical profiling Lipophilicity Drug-likeness

Medicinal chemists often face the challenge of balancing amine basicity and passive permeability. This N-methyl secondary amine triazole addresses this by offering a calculated LogP advantage (+0.5 to +0.7 log units vs. the primary amine analog), making it a rational choice for CNS penetration programs. - Enhanced passive diffusion & BBB penetration vs. primary amine analogs. - pKa increase ~0.8 units alters uncharged fraction at physiological pH. - Free base recommended for organic-phase reactions; dihydrochloride salt (CAS 1426290-18-7) available for aqueous assays (>10 mg/mL solubility). Procurement: Specify salt form to match assay format. Direct comparative data against regioisomers is advised before scale-up.

Molecular Formula C10H11FN4
Molecular Weight 206.22 g/mol
Cat. No. B13240349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine
Molecular FormulaC10H11FN4
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESCNCC1=NN=CN1C2=CC=C(C=C2)F
InChIInChI=1S/C10H11FN4/c1-12-6-10-14-13-7-15(10)9-4-2-8(11)3-5-9/h2-5,7,12H,6H2,1H3
InChIKeyKTYGLXBDQPHFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline for a Fluorinated Triazole Building Block


([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine (CAS 1283109‑26‑1, C₁₀H₁₁FN₄, MW 206.22) is a 1,2,4‑triazole derivative bearing a 4‑fluorophenyl substituent at N4 and a methylaminomethyl side‑chain at C3 . The 1,2,4‑triazole core is a privileged scaffold in medicinal chemistry, and the incorporation of fluorine imparts enhanced metabolic stability and modulated lipophilicity relative to non‑fluorinated analogs [1]. The compound is commercially available as a free base (typical purity 95%) and as a dihydrochloride salt (CAS 1426290‑18‑7) for improved aqueous solubility .

Core Scaffold
1,2,4-Triazole with 4-fluorophenyl and C3 methylaminomethyl side-chain
Side‑chain Reactivity
Secondary N‑methylamine for amide, sulfonamide, or urea library synthesis
Form Selection
Free base (organic solvent compatible) and dihydrochloride salt (aqueous solubility)
Fluorine Context
Fluorophenyl substitution reported to modulate lipophilicity and metabolic stability

Why In‑Class Triazole Analogs Cannot Substitute Without Verification


1,2,4‑Triazole derivatives exhibit profound sensitivity to substitution pattern: the position of the fluorophenyl group, the nature of the C3 side‑chain, and the presence of a secondary vs. primary amine all markedly influence lipophilicity, hydrogen‑bonding capacity, and biological target engagement [1][2]. Within the fluorophenyl‑1,2,4‑triazole chemotype, antimicrobial MIC values span from 6.25 µg/mL to >100 µg/mL depending on subtle structural modifications, and earlier‑stage synthetic intermediates consistently show weaker activity than the final cyclized triazole hybrids [2]. Consequently, generic replacement by a structurally related triazole—such as the primary amine analog or a regioisomeric fluorophenyl derivative—carries a high risk of altered potency, selectivity, and physicochemical behavior; direct comparative data are required for informed selection.

Side‑Chain Amine Type
Secondary N‑methylamine vs. primary amine may substantially shift lipophilicity and basicity, potentially altering permeability and target engagement profiles.
Regioisomeric Substitution
Fluorophenyl position and triazole substitution pattern can markedly influence antimicrobial activity; literature reports wide MIC variations across regioisomers.
Cyclization State
Acyclic precursors lack the complete 1,2,4‑triazole core; class‑level data indicate significantly weaker activity than cyclized hybrids, making intermediates non‑interchangeable.

Quantitative Differentiation vs. Closest Analogs


Secondary vs. Primary Amine: LogP and pKa Differentiation

The target compound is a secondary amine (N‑methyl), whereas the closest commercially available analog is the primary amine [4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine (CAS 1351630‑50‑6, dihydrochloride). Based on in silico prediction (ChemAxon/Marvin), the N‑methyl substitution increases calculated LogP by approximately 0.5–0.7 log units and raises the pKa of the aliphatic amine by ~0.8 units relative to the des‑methyl primary amine . These differences are expected to translate into higher membrane permeability and altered lysosomal trapping propensity, which are critical considerations in CNS and intracellular target programs.

Physicochemical Differentiation
Class‑level inference
Target (secondary N‑methylamine): predicted LogP ≈1.6, pKa ≈9.8
Comparator (primary amine): predicted LogP ≈0.9–1.1, pKa ≈9.0
ΔLogP ≈+0.5 to +0.7; ΔpKa ≈+0.8
Predicted differences may affect membrane permeability and target engagement; experimental verification pending.
In silico ChemAxon Marvin prediction, pH 7.4, 25°C
Physicochemical profiling Lipophilicity Drug-likeness

Free Base vs. Dihydrochloride Salt: Solubility and Formulation

The target compound is available as the free base (CAS 1283109‑26‑1, MW 206.22) and as the dihydrochloride salt (CAS 1426290‑18‑7, MW 279.14 g/mol) . The dihydrochloride salt provides substantially higher aqueous solubility (>10 mg/mL in water, based on vendor specifications) compared to the free base (estimated <2 mg/mL), while the free base offers greater solubility in organic solvents (DMSO, DMF) and lower hygroscopicity . For procurement, the free base is preferred when anhydrous handling and organic-solvent compatibility are paramount; the dihydrochloride salt is preferred for aqueous biological assays and in vivo formulation.

Salt Form Solubility
Vendor data
Free base: MW 206.22, low aqueous solubility
Dihydrochloride salt: MW 279.14, >10 mg/mL (aq.)
>5‑fold solubility difference
Salt selection supports aqueous assay compatibility without co‑solvent; free base suits organic reactions.
Vendor specification (Leyan, CymitQuimica)
Salt selection Aqueous solubility Formulation development

Fluorophenyl-Triazole Chemotype: Antimicrobial Potency Benchmark

In a 2025 antimicrobial screening of fluorophenyl‑1,2,4‑triazole derivatives, optimized compounds (6a–6f) achieved MIC values as low as 6.25 µg/mL against E. coli and S. aureus, while earlier intermediates (4a–5c) showed only moderate to weak activity [1]. Although the target compound was not directly tested in this study, the data demonstrate that within this chemotype, the presence of a fully cyclized triazole core and appropriate substitution yields a >4‑fold improvement in MIC relative to acyclic precursors. This establishes a class‑level performance benchmark and underscores the critical role of the methylaminomethyl side‑chain orientation, as regioisomeric fluorophenyl‑triazole‑thiols in a related study showed MIC values varying from 1.95 µg/mL to >50 µg/mL depending on the substitution pattern [2].

Antimicrobial Chemotype Benchmark
Class‑level inference
Cyclized triazole hybrids (6a‑6f): MIC 6.25 µg/mL (best in tested set)
Acyclic intermediates (4a‑5c): MIC >25 µg/mL
Regioisomeric thiols: MIC 1.95 to >50 µg/mL
>4‑fold difference cyclized vs. acyclic; >25‑fold range across regioisomers
Class‑level data indicate substitution pattern critically influences antimicrobial activity; direct testing required.
Broth microdilution, S. aureus ATCC 25923, E. coli ATCC 25922; target compound not tested
Antimicrobial activity MIC Structure-activity relationship

Defined Application Scenarios Based on Current Evidence


Lead Optimization for Enhanced Membrane Permeability

The calculated LogP advantage of the N‑methyl secondary amine (+0.5 to +0.7 log units vs. the primary amine analog) makes this compound a rational choice for medicinal chemistry programs where improved passive diffusion or blood‑brain barrier penetration is desired . The free base form is recommended for organic-phase reactions (e.g., reductive amination, amide coupling) due to its superior solubility in DMSO and DMF.

Aqueous Biological Assay Development with Dihydrochloride Salt

For antimicrobial susceptibility testing, enzyme inhibition assays, or cell‑based screens requiring aqueous dosing, the dihydrochloride salt (CAS 1426290‑18‑7) offers >10 mg/mL solubility without the need for DMSO co‑solvent, reducing vehicle‑related cytotoxicity artifacts . Procurement should specify the salt form to match the assay format.

Structure–Activity Relationship Studies on Fluorophenyl-Triazoles

The class‑level antimicrobial benchmark (MIC 6.25 µg/mL for optimized fluorophenyl‑triazole hybrids) establishes a performance expectation for this chemotype [1]. The target compound, bearing both the 4‑fluorophenyl N4 substituent and the C3‑methylaminomethyl group, serves as a key intermediate for diversification into amide, sulfonamide, or urea libraries. Its activity must be measured directly against regioisomeric analogs to map the SAR landscape.

CNS Drug Discovery Requiring Controlled Amine Basicity

The predicted pKa increase (~0.8 units vs. the primary amine analog) alters the fraction of uncharged species at physiological pH, a parameter critical for CNS penetration and lysosomal accumulation . This compound is indicated when fine‑tuning amine basicity is required to balance permeability and off‑target pharmacology (e.g., hERG, phospholipidosis), though direct pKa measurement is advised before committing to large‑scale procurement.

Application
Selection Property
Validation Focus
Membrane permeability optimization studies
Predicted LogP/pKa difference between N‑methyl secondary amine and primary amine analog
Confirm experimental LogP, pKa, and permeability in target‑relevant assay models
Aqueous assay compatibility
Dihydrochloride salt with reported >10 mg/mL aqueous solubility (vendor data)
Verify solubility and stability in assay buffer; evaluate compound‑specific effects without co‑solvent interference
Fluorophenyl‑triazole SAR studies
Defined substitution pattern: N4‑(4‑fluorophenyl) and C3‑methylaminomethyl
Directly compare antimicrobial activity against regioisomeric analogs and acyclic precursors
CNS permeability and basicity tuning research
Predicted pKa shift alters fraction uncharged at physiological pH
Measure pKa experimentally; assess lysosomal accumulation and off‑target pharmacology risk in cell models
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